![molecular formula C16H32BrNO B589789 11-Bromo-N-butyl-N-methylundecanamide CAS No. 155142-81-7](/img/structure/B589789.png)
11-Bromo-N-butyl-N-methylundecanamide
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Description
Scientific Research Applications
1. Inhibition of 17β-Hydroxysteroid Dehydrogenase
Pelletier, Labrie, and Poirier (1994) synthesized a derivative of estradiol, including 11-Bromo-N-butyl-N-methylundecanamide, which showed a complete inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) at 100 µM concentration. This enzyme is responsible for the interconversion of estrone and estradiol, and its inhibition is significant for hormonal regulation (Pelletier, Labrie, & Poirier, 1994).
2. Impact on Estrogen-Sensitive Cancer Cells
In the same study, the compound showed minimal estrogenic activity and a significant antiestrogenic activity in estrogen-sensitive ZR-75-1 human breast cancer cells. This finding is critical for understanding the potential therapeutic applications of this compound in breast cancer treatment (Pelletier et al., 1994).
3. Surface Packing Studies
Fang, Giancarlo, and Flynn (1998) used Scanning Tunneling Microscopy (STM) to study the packing of related molecules like 11-bromoundecanoic acid on graphite. This research is relevant for understanding the surface behavior of similar compounds and their potential applications in material sciences (Fang, Giancarlo, & Flynn, 1998).
4. Synthesis of Cyclic Oligo(undecanamide)s
Peng and Hodge (1998) prepared cyclic oligo(undecanamide)s, including nylon 11 s, from 11-aminoundecanoic acid. These cyclics, free of linear oligomers, were analyzed for their potential applications in polymer science (Peng & Hodge, 1998).
properties
IUPAC Name |
11-bromo-N-butyl-N-methylundecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32BrNO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFPEJFTRMIWQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701145 |
Source
|
Record name | 11-Bromo-N-butyl-N-methylundecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromo-N-butyl-N-methylundecanamide | |
CAS RN |
155142-81-7 |
Source
|
Record name | 11-Bromo-N-butyl-N-methylundecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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